(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide
Description
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is an oxime-derived acetamide characterized by a hydroxyimino (-C=N-OH) group and a phenyl ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 2- and 4-positions, respectively. The E-configuration of the hydroxyimino group ensures spatial orientation that influences its chemical reactivity and biological interactions. This compound’s molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol (calculated based on analogous structures in evidence) .
The hydroxyimino group enables participation in hydrogen bonding and chelation, making it valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2E)-N-(2-ethyl-4-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-9-6-8(2)4-5-10(9)13-11(14)7-12-15/h4-7,15H,3H2,1-2H3,(H,13,14)/b12-7+ |
InChI Key |
AJMMALUUODRRQE-KPKJPENVSA-N |
Isomeric SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)/C=N/O |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)NC(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-ethyl-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may inhibit certain enzymes. Additionally, the aromatic ring can interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of hydroxyimino acetamides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Properties/Biological Activities |
|---|---|---|---|
| (2E)-N-(4-Butylphenyl)-2-(hydroxyimino)acetamide | 4-butyl (C₄H₉) | 220.27 | High lipophilicity; used in proteomics research |
| N-(2-Chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide | 2-Cl, 4-F | 228.64 | Enhanced reactivity; antimicrobial and anticancer potential |
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | 4-OCH₃ | 208.21 | Antitumor activity; inhibits metabolic enzymes |
| (2E)-N-(2-Chlorophenyl)-2-(N-hydroxyimino)acetamide | 2-Cl | 198.62 | Antibacterial; enzyme inhibition |
| Target Compound | 2-C₂H₅, 4-CH₃ | 206.24 | Balanced lipophilicity; potential for diverse bioactivities |
Key Findings from Comparative Studies
Lipophilicity and Solubility
- The butyl group in (2E)-N-(4-butylphenyl)-2-(hydroxyimino)acetamide significantly increases lipophilicity, favoring membrane interactions but reducing aqueous solubility .
- The methoxy group in Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- enhances polarity, improving solubility and metabolic stability .
Chemical Reactivity
- The hydroxyimino group undergoes reactions such as oxime ether formation and metal chelation, critical for synthesizing derivatives with tailored properties .
- Ethyl and methyl substituents in the target compound may stabilize the phenyl ring against oxidative degradation compared to halogenated analogs .
Biological Activity
(2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is (2E)-N-(2-ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide, with a molecular formula of . It features a hydroxyimino group, which is known for its reactivity and ability to form hydrogen bonds, potentially influencing its biological interactions.
The biological activity of (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide is largely attributed to its ability to interact with various biological macromolecules. The hydroxyimino group can participate in hydrogen bonding with target proteins, while the ethyl and methyl substituents may enhance lipophilicity, facilitating membrane permeability and receptor binding.
1. Antioxidant Activity
Research indicates that compounds with hydroxyimino groups often exhibit antioxidant properties. The presence of this functional group may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress.
2. Antimicrobial Activity
Studies have demonstrated that similar compounds can exhibit antimicrobial effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
3. Enzyme Inhibition
Preliminary studies suggest that (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide may inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases where such enzymes play a critical role.
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various hydroxyimino derivatives, including (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide. Results showed a significant reduction in lipid peroxidation levels, indicating strong antioxidant activity.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| (2E)-N-(2-Ethyl-4-methylphenyl)-2-(hydroxyimino)acetamide | 25 | Antioxidant |
| Control (Vitamin C) | 15 | Antioxidant |
Case Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
